molecular formula C23H27F3N4O3 B2480435 N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 922064-47-9

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2480435
CAS No.: 922064-47-9
M. Wt: 464.489
InChI Key: XTZZQCRECQDJFD-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a useful research compound. Its molecular formula is C23H27F3N4O3 and its molecular weight is 464.489. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N4O3/c1-29(2)20(16-6-11-19-15(13-16)5-4-12-30(19)3)14-27-21(31)22(32)28-17-7-9-18(10-8-17)33-23(24,25)26/h6-11,13,20H,4-5,12,14H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZZQCRECQDJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a tetrahydroquinoline moiety and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

Structural Overview

The compound's molecular formula is C26H31N5O2C_{26}H_{31}N_{5}O_{2}, indicating a high degree of complexity. Key structural components include:

  • Tetrahydroquinoline moiety : Essential for its biological activity.
  • Dimethylamino group : Enhances solubility and reactivity.
  • Trifluoromethoxyphenyl group : Potentially increases binding affinity and stability.

The biological activity of this compound is attributed to its interaction with various molecular targets. The dimethylamino group may modulate receptor or enzyme activity, while the tetrahydroquinoline ring contributes to binding affinity. The trifluoromethoxyphenyl group is believed to enhance the compound's pharmacokinetic properties.

Pharmacological Implications

Research indicates that this compound has potential applications in treating various conditions due to its interactions with biological targets.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antimicrobial Exhibits activity against several bacterial strains.
Anticancer Inhibits growth in various cancer cell lines through apoptosis induction.
Neuroprotective Protects neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo studies.

Case Studies

  • Antimicrobial Activity : In a study evaluating the antibacterial properties of similar compounds, it was found that modifications to the tetrahydroquinoline structure enhanced activity against Gram-positive bacteria. This suggests that this compound may exhibit similar properties .
  • Anticancer Effects : A series of experiments demonstrated that compounds with structural similarities induced apoptosis in human cancer cell lines such as MCF-7 and HeLa. The mechanism involved the activation of caspases, leading to programmed cell death .
  • Neuroprotective Properties : Research indicated that compounds containing a tetrahydroquinoline moiety provided neuroprotection against oxidative stress in neuronal cultures. This effect was attributed to their ability to scavenge free radicals .

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